2,3-Dichloro-N-(cyclohexylmethyl)aniline

Lipophilicity Membrane Permeability Drug Design

Research pain point: The 2,4-dichloro regioisomer lacks empirical adenosine A1 receptor binding data, compromising SAR reliability in CNS programs. • Validated A1R affinity: Ki = 50 nM (bovine cortical membranes)-enables direct ligand optimization absent in 2,4-dichloro analogs. • HDAC inhibitor space: Structurally encompassed by patents on 2,3-disubstituted anilines for oncology differentiation therapy. • Agrochemical utility: cLogP ~5.0-5.5 enhances foliar uptake vs. 2,4-dichloro phenylurea herbicides. ≥95% purity. Global shipping available.

Molecular Formula C13H17Cl2N
Molecular Weight 258.18 g/mol
CAS No. 1036491-39-0
Cat. No. B1385386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-N-(cyclohexylmethyl)aniline
CAS1036491-39-0
Molecular FormulaC13H17Cl2N
Molecular Weight258.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H17Cl2N/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2
InChIKeyFMMDDHANKRRSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-N-(cyclohexylmethyl)aniline (CAS 1036491-39-0): Core Properties and Baseline Characterization for Research Procurement


2,3-Dichloro-N-(cyclohexylmethyl)aniline (CAS 1036491-39-0) is a halogenated aniline derivative belonging to the class of N-alkylated dichloroanilines. Its molecular formula is C13H17Cl2N, with a molecular weight of 258.19 g/mol, bearing a cyclohexylmethyl group on the aniline nitrogen and two chlorine atoms at the 2- and 3- positions of the aromatic ring . The compound is commercially available from multiple specialty chemical suppliers (e.g., Santa Cruz Biotechnology as sc-322001, AKSci) for use as a research intermediate in medicinal chemistry, agrochemical development, and proteomics research .

Why 2,3-Dichloro-N-(cyclohexylmethyl)aniline Cannot Be Interchanged with Other Dichloroaniline Analogs


The substitution pattern of chlorine atoms on the aniline ring (2,3- versus 2,4- or 3,4- positioning) dictates distinct steric and electronic properties that critically influence receptor binding, metabolic stability, and synthetic utility. In medicinal chemistry, the 2,3-dichloro arrangement creates a unique electrostatic surface potential that differs markedly from the 2,4- or 3,4- regioisomers, directly impacting ligand-target interactions [1]. Similarly, the cyclohexylmethyl N-substituent imparts enhanced lipophilicity (calculated LogP approximately 5.0-5.5 for this class) compared to the parent 2,3-dichloroaniline, altering membrane permeability and pharmacokinetic behavior [1]. Generic substitution without empirical validation of these structure-activity relationships can lead to erroneous biological results or failed synthetic transformations [2].

2,3-Dichloro-N-(cyclohexylmethyl)aniline: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity and Membrane Permeability: Quantified Difference Between 2,3-Dichloro- and Unsubstituted N-(Cyclohexylmethyl)aniline

The introduction of two chlorine atoms at the 2- and 3- positions on the aniline ring substantially increases lipophilicity compared to the parent N-(cyclohexylmethyl)aniline scaffold. This physicochemical difference directly influences passive membrane permeability and protein binding, critical parameters in early-stage drug discovery .

Lipophilicity Membrane Permeability Drug Design

Adenosine A1 Receptor Affinity: 2,3-Dichloro-N-(cyclohexylmethyl)aniline Demonstrates Measurable Target Engagement

2,3-Dichloro-N-(cyclohexylmethyl)aniline exhibits measurable binding affinity for the adenosine A1 receptor (Ki = 50 nM), as documented in the BindingDB database [1]. This provides a defined pharmacological starting point that is absent for other dichloroaniline regioisomers lacking reported receptor interaction data.

Adenosine Receptor Binding Affinity CNS Pharmacology

Histone Deacetylase (HDAC) Inhibition Potential: Class-Level Therapeutic Relevance of 2,3-Disubstituted Anilines

2,3-Disubstituted aniline derivatives have been explicitly claimed in patent literature as histone deacetylase (HDAC) inhibitors capable of inducing terminal differentiation and apoptosis in neoplastic cells [1]. This establishes a documented therapeutic rationale for the 2,3-dichloro substitution pattern, distinguishing it from other regioisomers lacking such patent-backed disease relevance.

HDAC Inhibition Epigenetics Oncology

Synthetic Utility in Agrochemical Intermediates: Quantitative Purity and Scalability Data

The compound is commercially available with a minimum purity specification of 95% (AKSci) and is positioned as a building block for herbicide-related N-substituted urea derivatives . This contrasts with the 2,4-dichloro regioisomer, which is more commonly associated with specific commercial herbicide classes (e.g., phenylureas) and may offer different downstream synthetic pathways.

Agrochemical Synthesis Herbicide Intermediate Process Chemistry

2,3-Dichloro-N-(cyclohexylmethyl)aniline: Evidence-Based Research and Industrial Application Scenarios


Adenosine Receptor Ligand Discovery and GPCR Pharmacology

Utilize 2,3-Dichloro-N-(cyclohexylmethyl)aniline as a validated starting point for adenosine A1 receptor ligand optimization. The compound demonstrates measurable binding affinity (Ki = 50 nM) against bovine brain cortical membranes [1]. Researchers can employ this scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for CNS or cardiovascular indications, leveraging existing affinity data that is absent for the 2,4-dichloro regioisomer [1].

Epigenetic Drug Discovery: HDAC Inhibitor Scaffold Development

Employ the compound as a core scaffold for histone deacetylase (HDAC) inhibitor development, based on its inclusion within the broad structural claims of patents covering 2,3-disubstituted anilines as inducers of neoplastic cell differentiation and apoptosis [2]. This positions the compound within a defined oncology-relevant chemical space, offering a strategic alternative to more common HDAC inhibitor chemotypes (e.g., hydroxamic acids) and potentially circumventing existing intellectual property constraints [2].

Novel Agrochemical Lead Generation: Alternative to Phenylurea Herbicides

Use the 2,3-dichloro substitution pattern to explore herbicidal or plant growth regulatory activity distinct from the 2,4-dichloro-based phenylurea herbicides (e.g., Isoproturon, Diuron). The cyclohexylmethyl N-substituent enhances lipophilicity (estimated cLogP ~5.0-5.5), potentially improving foliar uptake and cuticular penetration compared to less lipophilic analogs . This scaffold offers a pathway to novel intellectual property in crop protection research .

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